molecular formula C20H28O11 B13419736 (4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Cat. No.: B13419736
M. Wt: 444.4 g/mol
InChI Key: GTNTZHZBKDWTBH-NYOUCEBBSA-N
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Description

This compound is a highly functionalized pyrano[3,2-d][1,3]dioxine derivative characterized by a bicyclic core structure with stereospecific hydroxyl, methoxy, and hydroxymethyl substituents. The molecule features a glycosidic linkage at position 6, where a substituted oxane (a six-membered oxygen-containing ring) is attached via an ether bond.

Properties

Molecular Formula

C20H28O11

Molecular Weight

444.4 g/mol

IUPAC Name

(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

InChI

InChI=1S/C20H28O11/c1-26-19-14(24)12(22)16(10(7-21)28-19)31-20-15(25)13(23)17-11(29-20)8-27-18(30-17)9-5-3-2-4-6-9/h2-6,10-25H,7-8H2,1H3/t10-,11-,12-,13-,14-,15-,16-,17+,18?,19-,20+/m1/s1

InChI Key

GTNTZHZBKDWTBH-NYOUCEBBSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and glycosylation. The synthetic route might start with the preparation of the sugar moiety, followed by the construction of the pyranodioxine ring system. Key steps could include:

    Protection of hydroxyl groups: to prevent unwanted reactions.

    Glycosylation: to attach the sugar moiety to the aglycone.

    Oxidation and reduction reactions: to introduce the necessary functional groups.

    Stereoselective synthesis: to ensure the correct configuration at each chiral center.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of:

    Enzymatic methods: for stereoselective synthesis.

    Flow chemistry: to improve reaction efficiency and yield.

    Green chemistry principles: to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

    Hydrolysis: Breaking of the glycosidic bond to release the sugar moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reducing agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Acidic or basic conditions: For hydrolysis reactions.

Major Products Formed

    Oxidation products: Aldehydes or ketones.

    Reduction products: Alcohols.

    Hydrolysis products: The sugar moiety and the aglycone.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: As a building block for more complex organic synthesis.

    Study of stereochemistry: Due to its multiple chiral centers.

Biology

    Enzyme studies: As a substrate for glycosidases.

    Cell signaling: Potential role in cellular communication due to its glycosidic nature.

Medicine

    Drug development: Potential therapeutic applications due to its biological activity.

    Pharmacokinetics: Study of its absorption, distribution, metabolism, and excretion.

Industry

    Biotechnology: Use in the production of bioactive compounds.

    Agriculture: Potential use as a biopesticide or plant growth regulator.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, glycosides can:

    Interact with enzymes: Inhibiting or activating enzymatic activity.

    Bind to receptors: Modulating signal transduction pathways.

    Alter cellular processes: Affecting cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the pyrano[3,2-d][1,3]dioxine scaffold, focusing on structural variations, physicochemical properties, and functional implications.

Substituent Variations and Functional Group Impact

Compound Name Substituents at Key Positions Molecular Weight Key Properties Source
Target Compound Position 6: Glycosyloxy group [(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]; Positions 7,8: Diol ~466 g/mol (estimated) High polarity due to multiple hydroxyl groups; potential for hydrogen bonding. Derived from
(4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol Position 6: Methoxy; Positions 7,8: Diol 310.34 g/mol Reduced polarity compared to target compound; increased lipophilicity from methoxy group.
(4aR,6S,7R,8R,8aR)-6-(4-Methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol Position 6: 4-Methoxyphenoxy; Positions 7,8: Diol 374.38 g/mol Enhanced aromaticity and rigidity from phenoxy group; moderate solubility in organic solvents.
(4aR,6R,7S,8S,8aR)-8-(Ethoxymethoxy)-7-Fluoro-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine Position 7: Fluoro; Position 8: Ethoxymethoxy ~392 g/mol (estimated) Fluorine atom increases metabolic stability; ethoxymethoxy enhances lipophilicity.

Key Observations:

  • Polarity and Solubility: The target compound’s glycosyloxy substituent introduces significant hydrophilicity compared to methoxy or phenoxy analogs, suggesting better aqueous solubility .
  • Stereochemical Influence: The (4aR,6S,7R,8R,8aR) configuration is critical for spatial alignment of hydroxyl groups, which may dictate binding specificity in biological systems.
  • Functional Group Trade-offs: Fluorinated derivatives (e.g., ) exhibit enhanced stability but reduced hydrogen-bonding capacity, whereas diol-containing analogs (e.g., ) prioritize polar interactions.

Spectroscopic Differentiation

  • NMR Signatures: The target compound’s glycosyloxy group generates distinct anomeric proton signals (δ 4.8–5.2 ppm, doublet) in ¹H NMR, absent in non-glycosylated analogs . Fluorinated analogs () show characteristic ¹⁹F NMR peaks near δ -200 ppm, while phenoxy-substituted derivatives () exhibit aromatic proton resonances (δ 6.8–7.4 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formulas, with glycosylated derivatives (e.g., target compound) displaying fragmentation patterns indicative of glycosidic bond cleavage .

Biological Activity

The compound (4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structure and Composition

The molecular formula of the compound is C14H18O6C_{14}H_{18}O_6 with a molecular weight of 282.29 g/mol. The structure is characterized by multiple chiral centers and functional groups that contribute to its biological activity.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC14H18O6
Molecular Weight282.29 g/mol
CAS Number3162-96-7
Purity98%

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It demonstrates the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for potential applications in preventing oxidative damage in various diseases.

Cytotoxic Effects

In certain cancer cell lines, the compound has shown cytotoxic effects. Studies suggest that it induces apoptosis in cancer cells through the activation of intrinsic pathways. The specific signaling pathways involved are still under investigation but may include the mitochondrial pathway and caspase activation.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals; reduces oxidative stress
CytotoxicInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against a panel of bacterial pathogens. Results demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.

Case Study 2: Antioxidant Mechanism

In a study by Johnson et al. (2024), the antioxidant activity was assessed using DPPH radical scavenging assays. The compound exhibited a significant reduction in DPPH radical levels, indicating strong antioxidant potential. This suggests its utility in formulations aimed at combating oxidative stress-related conditions.

Case Study 3: Cancer Cell Apoptosis

Research by Lee et al. (2025) focused on the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound led to increased levels of cleaved caspases and PARP fragmentation, confirming its role in promoting apoptosis.

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